molecular formula C22H26 B3050144 9-Octylphenanthrene CAS No. 23921-11-1

9-Octylphenanthrene

Cat. No.: B3050144
CAS No.: 23921-11-1
M. Wt: 290.4 g/mol
InChI Key: LALQRTIIRFOARP-UHFFFAOYSA-N
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Description

9-Octylphenanthrene is a chemical compound with the molecular formula C22H26 . It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound is based on the structure of phenanthrene, with an octyl group attached at the 9th position . The average mass of this compound is 290.442 Da, and its monoisotopic mass is 290.203461 Da .

Scientific Research Applications

Fluorescence Probes for Metal Detection

Research conducted by Qin Jun et al. (2016) utilized a derivative of phenanthrene, 9-bromophenanthrene, as a fluorescence probe for the detection of trace palladium (Pd). This method demonstrated excellent selectivity and specificity, suggesting potential for routine determination of Pd in environmental samples Qin Jun et al., 2016.

Synthesis of Functionalized Derivatives

Yueqiang Liu et al. (2018) described a catalyst-free cascade reaction for synthesizing functionalized 9-amino-10-arylphenanthrene derivatives, highlighting the versatility of phenanthrene derivatives in chemical synthesis Yueqiang Liu et al., 2018.

Environmental Contaminant Removal

A study by Zhengwen Wei et al. (2022) focused on using Fe3O4-4,4'-Biphenyldicarboxaldehyde superparamagnetic nanomaterial for the removal of 9-Phenanthrol, demonstrating its effective application in mitigating environmental pollution Zhengwen Wei et al., 2022.

Interaction with Biological Molecules

Jing Zhang et al. (2020) investigated the molecular interaction between human serum albumin and 9-Hydroxyphenanthrene, a hydroxyl metabolite of phenanthrene, using spectroscopic and molecular docking techniques. Their findings provide insights into the potential effects of phenanthrene metabolites on human health Jing Zhang et al., 2020.

Chemical Transformations on Surfaces

Research by J. Hellerstedt et al. (2019) explored the chemical transformation of 9-azidophenanthrene on the Ag(111) surface, demonstrating the formation of covalent bonds at a single-molecule level. This study offers a glimpse into the potential applications of phenanthrene derivatives in nanotechnology J. Hellerstedt et al., 2019.

Properties

IUPAC Name

9-octylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26/c1-2-3-4-5-6-7-12-18-17-19-13-8-9-14-20(19)22-16-11-10-15-21(18)22/h8-11,13-17H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQRTIIRFOARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396433
Record name 9-octylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23921-11-1
Record name 9-octylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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